

Application Notes and Protocols: Semax Acetate in Models of Neurodegenerative Disease

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Compound of Interest

Compound Name: *Semax acetate*

Cat. No.: *B15619656*

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Abstract

Semax acetate, a synthetic analog of the adrenocorticotrophic hormone (ACTH) fragment ACTH(4-10), has demonstrated significant neuroprotective and nootropic potential in various preclinical models of neurodegenerative diseases. Comprising the amino acid sequence Met-Glu-His-Phe-Pro-Gly-Pro, it was designed with a C-terminal tripeptide (Pro-Gly-Pro) to increase its stability.[1] This document provides a comprehensive overview of the application of **Semax acetate** in experimental models of ischemic stroke, Alzheimer's Disease, and Parkinson's Disease. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways and workflows to facilitate further research and drug development.

Ischemic Stroke Models

Semax acetate has been extensively studied in rodent models of ischemic stroke, primarily utilizing middle cerebral artery occlusion (MCAO) to mimic the focal ischemic events observed in humans.[1]

Quantitative Data Summary

The neuroprotective effects of **Semax acetate** in animal models of stroke have been quantified through various molecular and functional assessments.

Model	Animal	Semax Acetate Dose & Administration	Key Findings	Reference
pMCAO	Wistar Rats	50 µg/kg, intranasally	↓ Infarct volume by ~25%	[1]
tMCAO	Rats	50 µg/kg, intranasally	↑ Brain-derived neurotrophic factor (BDNF) mRNA levels (8-fold)	[2]
tMCAO	Rats	50 µg/kg, intranasally	↑ Nerve growth factor (NGF) mRNA levels (5-fold)	[2]
tMCAO	Rats	50 µg/kg, intranasally	↓ Pro-inflammatory cytokine expression	[3]
tMCAO	Rats	50 µg/kg, intranasally	↑ Neurotransmitter-related gene expression	[3]
Post-stroke patients	Humans	6000 µg/day for 10 days (2 courses)	↑ Plasma BDNF levels	[4][5]

Experimental Protocols

Two primary variations of the MCAO model have been employed to induce ischemic stroke in rodents: permanent MCAO (pMCAO) and transient MCAO (tMCAO).[1][3]

Permanent Middle Cerebral Artery Occlusion (pMCAO)

This model induces a lasting ischemic insult.[1]

- **Animal Preparation:** Male Wistar rats are commonly used. Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.[1]
- **Surgical Procedure:** A craniotomy is performed to expose the middle cerebral artery (MCA). The distal segment of the MCA is then permanently occluded using electrocoagulation.[1]
- **Drug Administration:** **Semax acetate** is administered intranasally at a dose of 50 µg/kg at various time points post-occlusion to assess its neuroprotective effects.[1]

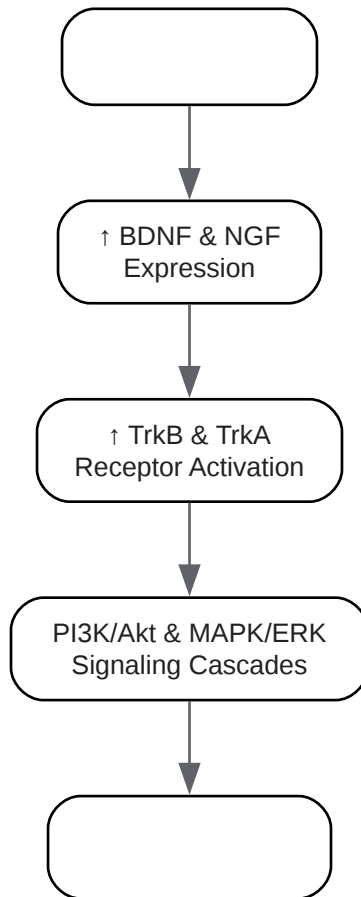
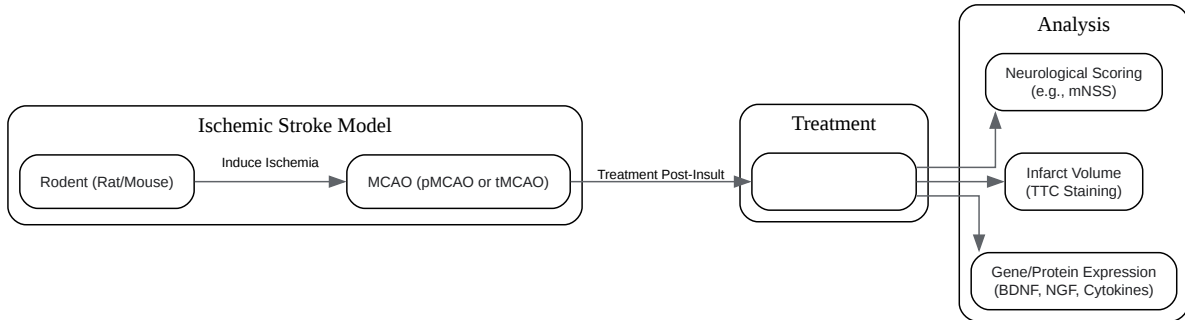
Transient Middle Cerebral Artery Occlusion (tMCAO)

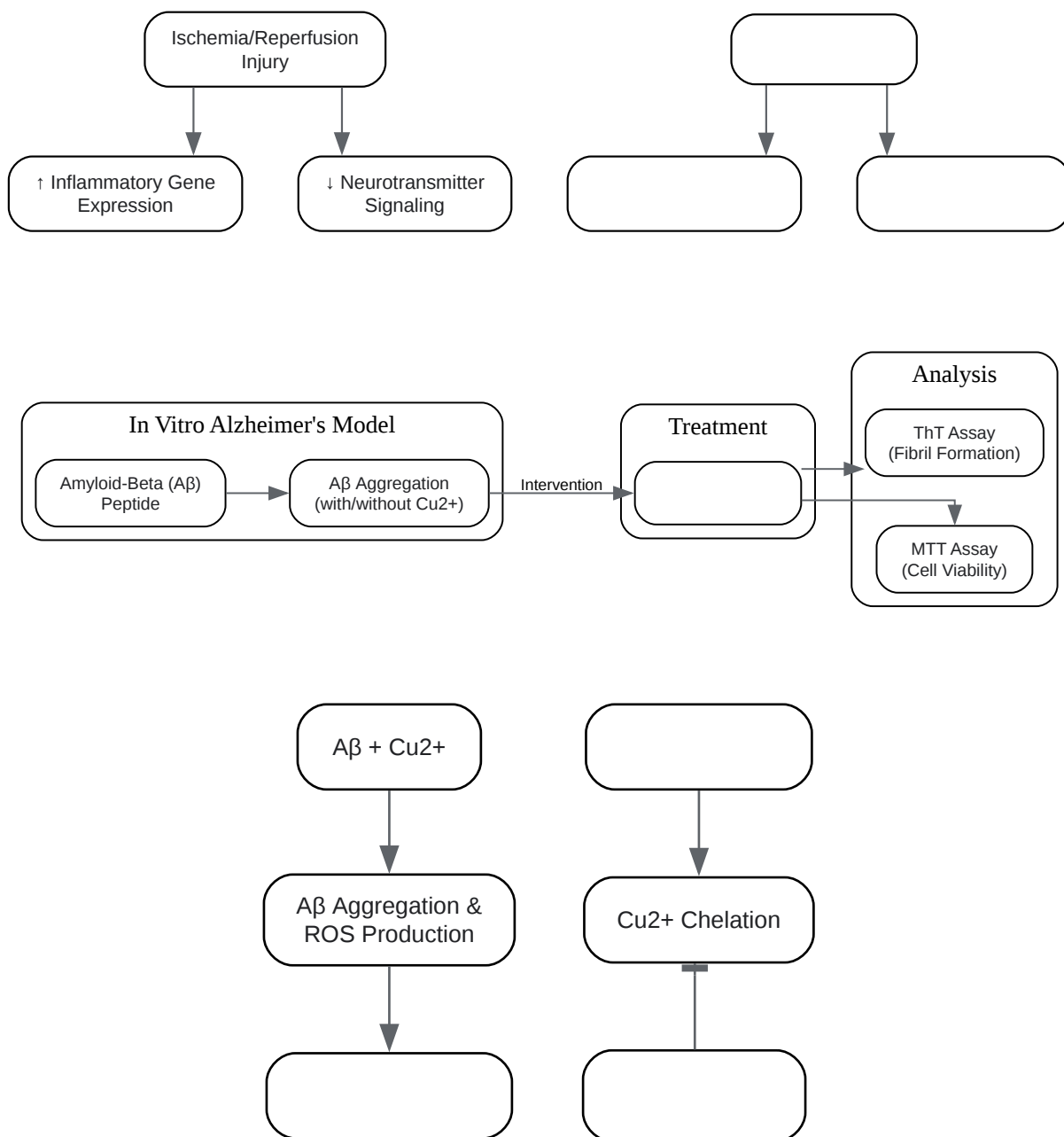
This model simulates the conditions of ischemia followed by reperfusion, which is common in clinical stroke scenarios.[3]

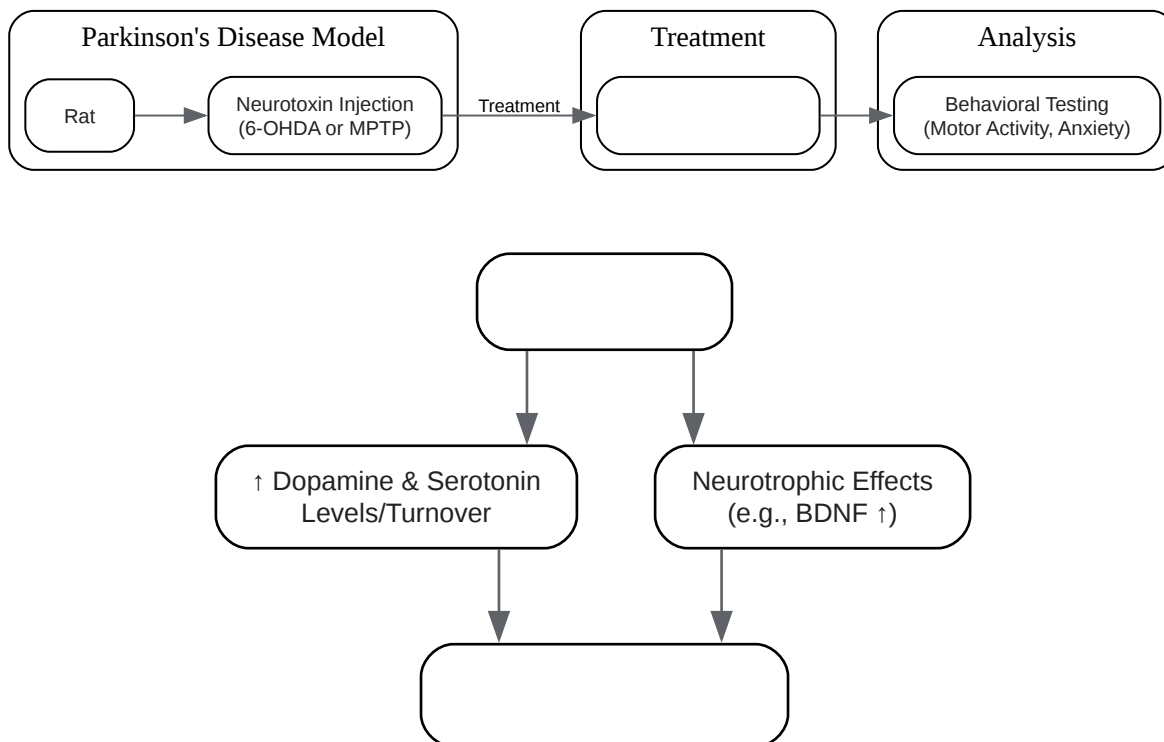
- **Animal Preparation:** Adult male Wistar rats are used. Anesthesia is induced.
- **Surgical Procedure:** A nylon monofilament is inserted into the internal carotid artery to block the origin of the MCA. The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia and is then withdrawn to allow for reperfusion.[3]
- **Drug Administration:** **Semax acetate** (e.g., 50 µg/kg) is typically administered intranasally at the time of reperfusion.[3]

Signaling Pathways and Workflows

Semax acetate exerts its neuroprotective effects by modulating multiple signaling pathways that are dysregulated during an ischemic event.







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